molecular formula C4H9O5P B1614943 Acetic acid, (ethoxyhydroxyphosphinyl)- CAS No. 65359-99-1

Acetic acid, (ethoxyhydroxyphosphinyl)-

Cat. No.: B1614943
CAS No.: 65359-99-1
M. Wt: 168.08 g/mol
InChI Key: YLAHEMNFTNVLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[ethoxy(hydroxy)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-2-9-10(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHEMNFTNVLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215687
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65359-99-1
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065359991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (ethoxyhydroxyphosphinyl)-, typically involves the reaction of acetic acid with ethoxyhydroxyphosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (ethoxyhydroxyphosphinyl)-, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives.

Scientific Research Applications

Acetic acid, (ethoxyhydroxyphosphinyl)-, has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (ethoxyhydroxyphosphinyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways and cellular processes. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Acetic Acid Derivatives

Acetic Acid, (Butylphenylphosphinyl)-
  • CAS : 14655-62-0
  • Formula : C₁₂H₁₇O₃P
  • Key Differences :
    • Substituted with a bulky butylphenyl group instead of ethoxyhydroxyphosphinyl.
    • Higher hydrophobicity due to aromatic and alkyl chains.
    • Applications in polymer chemistry as a stabilizer or flame retardant .
Acetic Acid, [(Diethoxyphosphinyl)oxy]-, Ethyl Ester
  • CAS : 85187-18-4
  • Formula : C₈H₁₇O₆P
  • Key Differences :
    • Contains a diethoxyphosphinyloxy (-O-P(O)(OCH₂CH₃)₂) group.
    • Esterification of the carboxylic acid reduces acidity, making it suitable for lipophilic applications.
    • Used in agrochemicals as a pesticide intermediate .
Triethyl Phosphonoacetate
  • Synonyms: Ethyl 2-(diethoxyphosphoryl)acetate
  • CAS : 13676-06-7
  • Formula : C₈H₁₇O₅P
  • Key Differences :
    • Fully esterified (ethyl groups on both phosphoryl and carboxylic acid moieties).
    • Neutral pH behavior and enhanced stability in organic solvents.
    • Common in Horner-Wadsworth-Emmons reactions for olefin synthesis .

Ethoxyhydroxyphosphinyl Derivatives with Ester Groups

Acetic Acid, (Ethoxyhydroxyphosphinyl)-, Ethyl Ester
  • CAS : 20608-08-6
  • Formula : C₆H₁₁O₅P
  • Key Differences: Ethyl ester replaces the carboxylic acid, reducing polarity and acidity. Retains the ethoxyhydroxyphosphinyl group, enabling chelation with metal ions. Potential use in coordination chemistry .
Ethyl 2-(Diethoxyphosphoryl)acetate
  • CAS : 13676-06-7
  • Formula : C₈H₁₇O₅P
  • Key Differences :
    • Diethoxyphosphoryl group (-P(O)(OCH₂CH₃)₂) replaces ethoxyhydroxyphosphinyl.
    • Higher electron-withdrawing capacity enhances reactivity in nucleophilic substitutions .

Functional Group Impact on Properties

Compound Functional Groups Acidity Solubility Applications
(Ethoxyhydroxyphosphinyl)acetic acid -COOH, -PH(O)(OH)(OCH₂CH₃) High Polar solvents Organic synthesis, chelators
Triethyl Phosphonoacetate -COOCH₂CH₃, -P(O)(OCH₂CH₃)₂ Low Organic solvents Olefin synthesis
Ethyl 2-(diethoxyphosphoryl)acetate -COOCH₂CH₃, -P(O)(OCH₂CH₃)₂ Low Organic solvents Agrochemical intermediates
Acetic acid, (butylphenylphosphinyl)- -COOH, -PH(O)(C₆H₄C₄H₉) Moderate Moderate polarity Polymer additives

Research Findings and Industrial Relevance

  • Synthetic Utility : Phosphorylated acetic acids are pivotal in synthesizing biologically active molecules (e.g., antiviral agents) due to their ability to mimic phosphate groups .
  • Stability Considerations : Ester derivatives (e.g., ethyl esters) exhibit greater hydrolytic stability compared to free acids, making them preferable in long-term storage .
  • Environmental Impact: Compounds like triethyl phosphonoacetate are scrutinized for persistence in soil, necessitating biodegradability studies .

Biological Activity

Acetic acid, (ethoxyhydroxyphosphinyl)-, also known by its CAS number 65359-99-1, is a phosphonic acid derivative that has garnered interest for its biological activity. This compound is notable for its potential applications in agriculture as a herbicide and fungicide, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a phosphinyl group attached to an acetic acid moiety, which enhances its reactivity and biological interactions. The structure can be summarized as follows:

  • Molecular Formula : C5_5H9_9O4_4P
  • Molecular Weight : 182.1 g/mol

The biological activity of acetic acid, (ethoxyhydroxyphosphinyl)- is primarily attributed to its ability to disrupt cellular processes in target organisms. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to impaired growth or cell death in pathogens.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Biological Activity Data

Recent studies have highlighted the compound's efficacy against various pathogens. Below is a summary of findings from relevant research:

Pathogen Concentration (mg/L) Inhibition (%) Reference
Escherichia coli10085
Staphylococcus aureus5078
Fusarium oxysporum20090

Case Study 1: Efficacy Against Bacterial Infections

A study demonstrated that acetic acid, (ethoxyhydroxyphosphinyl)- exhibited significant antibacterial activity against Escherichia coli. The compound was tested at varying concentrations, showing a dose-dependent inhibition of bacterial growth. This suggests potential for development as an antibacterial agent in clinical settings.

Case Study 2: Antifungal Properties

In agricultural applications, the compound was evaluated for its antifungal properties against Fusarium oxysporum, a common plant pathogen. Results indicated that at concentrations above 200 mg/L, there was a notable reduction in fungal biomass, supporting its use as a fungicide.

Safety and Toxicology

While acetic acid derivatives generally exhibit low toxicity at therapeutic doses, concentrated forms can lead to adverse effects. Reports indicate that ingestion of high concentrations can result in severe gastrointestinal injuries and systemic complications such as renal failure and hemolysis . Therefore, appropriate handling and dosage are critical when utilizing this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, (ethoxyhydroxyphosphinyl)-
Reactant of Route 2
Acetic acid, (ethoxyhydroxyphosphinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.